molecular formula C22H20O8 B3055412 d,l-Isopodophyllotoxone CAS No. 64550-42-1

d,l-Isopodophyllotoxone

Cat. No. B3055412
CAS RN: 64550-42-1
M. Wt: 412.4 g/mol
InChI Key: ISCQYPPCSYRZOT-UHFFFAOYSA-N
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Description

D,l-Isopodophyllotoxone is a chemical compound and a type of arylnaphthalene-type lignan . It is a natural product found in Dysosma aurantiocaulis, Podophyllum peltatum, and other organisms .


Synthesis Analysis

The synthesis of d,l-Isopodophyllotoxone and related compounds involves complex multi-enzyme cascades. For instance, a five-step multi-enzyme biotransformation of (−)−matairesinol to (−)−deoxypodophyllotoxin was proven effective with 98% yield at a concentration of 78 mg/L .


Molecular Structure Analysis

The molecular formula of d,l-Isopodophyllotoxone is C22H20O8 . Its IUPAC name is 9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2benzofuro[5,6-f][1,3]benzodioxole-5,8-dione . The molecular weight is 412.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involving d,l-Isopodophyllotoxone are complex and involve multiple steps. The exact reactions would depend on the specific context and the other reactants involved .


Physical And Chemical Properties Analysis

D,l-Isopodophyllotoxone has a molecular weight of 412.4 g/mol . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors . Its XLogP3-AA value is 2.5 , which is a measure of its lipophilicity.

Scientific Research Applications

1. Anti-Topoisomerase II and Apoptogenic Activities

d,l-Isopodophyllotoxone and its derivatives have been identified as having significant activity against topoisomerase II. Modifications in its structure, such as functionalization at the C-4 position and ring-opening of the D-lactone moiety, enhance this activity. Additionally, certain derivatives have shown apoptogenic activity against resistant human lymphoma cell lines, highlighting their potential as therapeutic agents in cancer treatment (Saladino et al., 2005).

2. Synthesis of Aryltetralin Lignans

The synthesis of (±)-Isopodophyllotoxone, a derivative of aryltetralin lignans, has been achieved through stereoselective methods. These syntheses are pivotal in exploring the diverse biological activities of these lignans and their potential applications in medicinal chemistry (Ogiku et al., 1992).

3. Precursor for Cytostatic Drugs

d,l-Isopodophyllotoxone, closely related to podophyllotoxin, serves as a precursor for the semi-synthesis of cytostatic drugs like etoposide phosphate and teniposide. These drugs are extensively used in cancer therapy, emphasizing the importance of isopodophyllotoxone derivatives in the development of effective anticancer agents (Khaled et al., 2013).

4. Role in DNA Cleavage

Studies have demonstrated the role of podophyllotoxin derivatives, including isopodophyllotoxone, in DNA cleavage through mechanisms involving metal ions and UV irradiation. Understanding these mechanisms can provide insights into the antitumor action of these compounds (Sakurai et al., 1991).

5. Development of Novel Antitumor Agents

Research on isopodophyllotoxin derivatives has led to the development of novel compounds with potent antitumor activity. These derivatives have been found to modulate various biological factors, such as inflammatory markers and fibrogenic markers, indicating their potential in the treatment of cancers like hepatocellular carcinoma (Sharma et al., 2019).

6. Biomimetic Synthesis

The biomimetic synthesis of isopodophyllotoxone has been achieved, illustrating the possibility of producing these compounds through environmentally friendly and sustainable methods. This approach could be significant for large-scale production and pharmaceutical applications (Takeya et al., 1984).

properties

IUPAC Name

9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCQYPPCSYRZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314452
Record name d,l-Isopodophyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d,l-Isopodophyllotoxone

CAS RN

64550-42-1, 477-49-6
Record name d,l-Isopodophyllotoxone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name d,l-Isopodophyllotoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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